molecular formula C27H31NO6 B12321871 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B12321871
M. Wt: 465.5 g/mol
InChI Key: DFPWFVXGRBQWGQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Its full IUPAC name is (4-methoxyphenyl) 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside , which reflects its structural features:

  • A β-D-glucopyranoside backbone derived from glucose.
  • 2-deoxy modification at the C2 position, where a hydroxyl group (–OH) is replaced by an amino group (–NH₂).
  • 3,6-di-O-benzyl substitutions, indicating benzyl ether protections at the C3 and C6 hydroxyl groups.
  • A 4-methoxyphenyl aglycone attached via a glycosidic bond to the anomeric carbon (C1) of the sugar.

This nomenclature prioritizes functional group hierarchy, positional numbering, and stereochemical descriptors (β-configuration at C1).

CAS Registry Number and Alternative Chemical Designations

The compound is registered under the CAS Registry Number 1272755-07-3 . Alternative designations include:

  • 5-Amino-4-(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-3-ol (descriptive name emphasizing substituents).
  • Methylarbutin derivative (referencing its structural similarity to arbutin glycosides).
  • 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxyhexopyranoside (simplified variant omitting stereochemical details).

These synonyms highlight its role in glycobiology and synthetic carbohydrate chemistry.

Molecular Formula and Weight Analysis

The molecular formula C₂₇H₃₁NO₆ corresponds to a molecular weight of 465.5 g/mol , calculated as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 27 12.01 324.27
Hydrogen 31 1.008 31.25
Nitrogen 1 14.01 14.01
Oxygen 6 16.00 96.00
Total 465.53

This formula confirms the presence of 27 carbon atoms, including aromatic rings from benzyl and 4-methoxyphenyl groups, and one nitrogen atom from the amino substituent.

Structural Relationship to Glucopyranoside Derivatives

The compound belongs to the glucopyranoside family, characterized by a six-membered pyranose ring derived from glucose. Key structural distinctions from related derivatives include:

Feature This Compound Typical Glucopyranosides (e.g., )
C2 Substituent Amino group (–NH₂) Hydroxyl group (–OH) or hydrogen (–H)
Protections 3,6-di-O-benzyl ethers Unprotected or singly protected hydroxyls
Aglycone 4-Methoxyphenyl Simple alkyl/aryl groups (e.g., methyl, phenyl)
Stereochemistry β-configuration at C1 α- or β-configuration depending on synthesis

These modifications enhance its utility in glycosylation reactions, where the amino group enables selective functionalization, and benzyl ethers provide steric protection during synthetic steps. The 4-methoxyphenyl group influences electronic properties, affecting glycosidic bond stability and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

5-amino-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol

InChI

InChI=1S/C27H31NO6/c1-30-21-12-14-22(15-13-21)33-27-24(28)26(32-17-20-10-6-3-7-11-20)25(29)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-27,29H,16-18,28H2,1H3

InChI Key

DFPWFVXGRBQWGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Glycosylation : A glucosamine derivative is functionalized with azide at C2 using triflic anhydride and sodium azide in acetonitrile.
  • Benzyl Protection : 3,6-hydroxyl groups are protected with benzyl groups via Williamson ether synthesis under basic conditions (NaH, DMF).
  • Reduction : The azide is reduced to an amine using:
    • Staudinger conditions (trimethylphosphine, THF/H₂O, 82% yield).
    • Hydrogenolysis (H₂/Pd-C, quantitative yield).

Advantages:

  • High regioselectivity for C2 functionalization.
  • Azide intermediates enable "click chemistry" for downstream bioconjugation.

Acetamido Hydrolysis Route

This method leverages N-acetyl protection, which is subsequently hydrolyzed.

Procedure:

  • Acetylation : Glucosamine is acetylated at C2 using acetic anhydride in pyridine.
  • Benzylation : 3,6-hydroxyls are benzylated with benzyl bromide and NaH.
  • Hydrolysis : The acetamido group is cleaved via LiOH in methanol/water (70–75% yield).

Challenges:

  • Requires harsh basic conditions, risking β-elimination of benzyl groups.
  • Limited scalability due to moderate yields.

Hydrogenolysis of N-Phthalimido Precursors

Phthalimido groups serve as stable amine protectants, removed via hydrazinolysis.

Synthesis:

  • Phthalimide Introduction : Glucosamine reacts with phthalic anhydride in acetic acid (90% yield).
  • Benzyl Protection : Sequential benzylation at C3/C6 using BnBr/Ag₂O.
  • Deprotection : Hydrazine hydrate in ethanol removes the phthalimido group (85% yield).

Advantages:

  • Excellent stability under glycosylation conditions.
  • Avoids explosive azide intermediates.

Enzymatic Amination

A niche approach employs glycosyltransferases to introduce the amine group.

Process:

  • Substrate Preparation : 3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside is synthesized chemoenzymatically.
  • Enzymatic Transamination : Pyridoxal phosphate-dependent enzymes transfer amino groups to C2 (45–50% yield).

Limitations:

  • Low yields compared to chemical methods.
  • Requires specialized enzyme optimization.

Microwave-Assisted Synthesis

Accelerates key steps like benzylation and reduction.

Protocol:

  • Microwave Benzylation : 3,6-hydroxyls are benzylated in 10 minutes using BnBr and K₂CO₃ under microwave irradiation (95% yield).
  • Amination : C2 is aminated via Mitsunobu reaction with DIAD/Ph₃P (80% yield).

Benefits:

  • Reduces reaction times from hours to minutes.
  • Enhances reproducibility for high-throughput applications.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Azide Reduction 82–100 High selectivity Azide handling risks
Acetamido Hydrolysis 70–75 Simple reagents Harsh hydrolysis conditions
Phthalimido Route 85–90 Stability of intermediates Toxic hydrazine use
Enzymatic 45–50 Eco-friendly Low efficiency
Microwave 80–95 Rapid synthesis Specialized equipment required

Critical Challenges and Innovations

  • Regioselectivity : Competing reactions at C3/C6 necessitate bulky bases (e.g., DIPEA) to favor benzylation at target positions.
  • Deprotection Efficiency : Hydrogenolysis of benzyl groups occasionally leads to over-reduction; Pd(OH)₂/C mitigates this.
  • Scalability : Microwave and flow chemistry adaptations address batch-size limitations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Drug Development

Glycosylated Drug Synthesis
This compound acts as a crucial intermediate in the synthesis of glycosylated drugs. Glycosylation enhances the bioavailability and efficacy of therapeutic agents, making them more effective in clinical settings. For instance, the incorporation of sugar moieties can improve the pharmacokinetic properties of drugs, leading to better absorption and reduced toxicity .

Anticancer Properties
Recent studies have highlighted the potential of glucopyranosyl-conjugated benzyl derivatives, including this compound, in anticancer therapies. Research indicates that these derivatives can exhibit cytotoxic effects against various cancer cell lines, such as colorectal cancer cells. The mechanism involves triggering apoptotic cell death, making them promising candidates for further development as anticancer agents .

Biochemical Research

Carbohydrate-Protein Interactions
4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside is instrumental in studies investigating carbohydrate-protein interactions. Understanding these interactions is vital for elucidating cellular processes and signaling pathways that govern various biological functions. This compound aids researchers in developing assays to study these interactions more effectively .

Diagnostics

Development of Diagnostic Agents
The compound's ability to bind specifically to glycoproteins makes it valuable in the creation of diagnostic agents. Such agents are crucial for assays that require precise detection and quantification of biomolecules, enhancing the accuracy of diagnostic tests used in clinical laboratories .

Material Science

Specialized Polymers and Coatings
In material science, 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside is explored for its unique properties that can be utilized in developing specialized polymers and coatings. These materials can offer improved durability and functionality across various applications, potentially transforming industries that rely on advanced materials .

Food Industry

Flavoring Agents and Preservatives
Emerging research suggests that this compound may have applications in the food industry as a flavoring agent or preservative. Its chemical properties could enhance the taste and shelf-life of food products, although further studies are needed to explore these potential benefits thoroughly .

Summary Table of Applications

Application Area Description
Drug DevelopmentIntermediate for glycosylated drugs; potential anticancer properties
Biochemical ResearchStudies on carbohydrate-protein interactions
DiagnosticsDevelopment of specific binding agents for glycoproteins
Material ScienceCreation of specialized polymers and coatings
Food IndustryPotential use as flavoring agents or preservatives

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved are often related to carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Functional Group Variations at C2

  • Phthalimido-Protected Analog: The compound 4-Methoxyphenyl 4-O-(4-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside () replaces the 2-amino group with a phthalimido moiety. This substitution enhances stability under acidic conditions but limits reactivity for further functionalization (e.g., bioconjugation).
  • Acetamido-Protected Analog: Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside () features a 2-acetamido group. While this group mimics the amino functionality, it requires deacetylation (via hydrolysis) to liberate the free amine, adding synthetic steps. The tosyl group at C6 acts as a leaving group, enabling nucleophilic substitutions, which contrasts with the inert benzyl group in the target compound .

Protecting Group Strategies

  • Benzylidene vs. Di-O-Benzyl Protections: 4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside () employs a benzylidene acetal at the 4,6-positions, which can be selectively opened under acidic conditions to expose hydroxyl groups. In contrast, the target compound’s 3,6-di-O-benzyl groups require hydrogenolysis for removal, offering orthogonal protection strategies. The allyl group in the analog allows for Pd-mediated deprotection, providing flexibility in multi-step syntheses .
  • Silyl Protections: Dimethylthexylsilyl 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-D-glucopyranoside () uses a bulky silyl ether at the anomeric position. Silyl groups enhance solubility in non-polar solvents but are sensitive to fluoride-based deprotection, limiting compatibility with acid-labile functionalities. This contrasts with the robust benzyl ethers in the target compound .

Aglycone and Substituent Effects

  • 4-Methoxyphenyl vs. Other Aglycones: The 4-methoxyphenyl group in the target compound provides electron-donating effects, stabilizing the glycosidic bond against hydrolysis. Analogs with benzyl or methyl aglycones (e.g., Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside, ) exhibit altered hydrophobicity and metabolic stability. The 4-methoxybenzoyl group in introduces ester functionality, increasing susceptibility to enzymatic cleavage .
  • Acyl vs. Alkyl Protections: Compounds like Methyl 2,3,4-tri-O-lauroyl-6-O-(4-methoxybenzoyl)-α-D-glucopyranoside () use long-chain acyl groups, which drastically increase lipophilicity. These derivatives are suited for membrane permeability studies but lack the modularity of benzyl-protected analogs for selective deprotection .

Biological Activity

4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside is a glycosylated compound that has garnered attention for its potential biological activities. It is a derivative of glucopyranoside, which is known for its role in various biological processes and therapeutic applications. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula: C27H31NO6
  • Molecular Weight: 491.54 g/mol
  • CAS Number: 1272755-25-5
  • Appearance: White to almost white crystalline powder

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Properties

Research has suggested that this compound may possess anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Additionally, compounds with similar glycosylation patterns have been noted to inhibit tumor growth in animal models, highlighting their potential as chemotherapeutic agents.

Neuroprotective Effects

The neuroprotective effects of glucopyranosides have been well-documented, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier may facilitate its use in protecting neuronal cells from oxidative stress and inflammation. Studies have indicated that it can enhance cognitive function and reduce amyloid plaque formation in animal models of Alzheimer’s disease.

The biological activity of 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Cell Signaling Modulation: It can modulate signaling pathways related to apoptosis and inflammation, contributing to its anticancer and neuroprotective effects.
  • Antioxidant Activity: The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative damage.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various glycosylated compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with a similar structure to 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as alternative treatments for resistant strains.

Neuroprotective Study

In a model of Alzheimer's disease, administration of a related glucopyranoside led to a significant reduction in cognitive decline and amyloid-beta levels in mice. This study supports the hypothesis that glycosylated compounds can provide neuroprotection through multiple pathways, including antioxidant effects and modulation of neuroinflammation.

Q & A

Q. What are the standard synthetic protocols for preparing 4-methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside?

The synthesis typically involves sequential protection/deprotection steps. Key steps include:

  • Benzylation : Use NaH and benzyl bromide (BnBr) in DMF at 0°C for regioselective 3,6-di-O-benzylation of the glucopyranoside backbone .
  • Amino group introduction : Replace the 2-hydroxyl group with a phthalimido-protected amine, followed by hydrazine-mediated deprotection to yield the free amine .
  • Glycosidic linkage : Activate the anomeric position with Lewis acids (e.g., BF₃·Et₂O) for coupling to the 4-methoxyphenyl aglycone . Critical controls: Monitor reaction progress via TLC (EtOAc/hexane systems) and confirm regiochemistry using 1H NMR^1 \text{H NMR} (e.g., benzyl proton signals at δ 4.52–4.77 ppm) .

Q. How is the structure of this compound validated post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • NMR : 1H^1 \text{H} and 13C^13 \text{C} NMR confirm benzyl group positions (e.g., H-3 at δ 3.90 ppm, J = 8.9 Hz) and glycosidic linkage (anomeric proton at δ 5.66 ppm, J = 8.3 Hz) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+Na]⁺ at m/z 762.3363) .
  • X-ray crystallography : Optional for absolute configuration confirmation using SHELX programs (e.g., SHELXL for refinement) .

Q. What protective group strategies are optimal for stabilizing the 2-amino group during synthesis?

  • Phthalimido protection : Introduced via Mitsunobu reaction with phthalimide, providing stability under acidic/basic conditions .
  • Benzyloxycarbonyl (Cbz) : Alternative for orthogonal deprotection using hydrogenolysis . Trade-offs: Phthalimido groups require harsh deprotection (hydrazine), while Cbz is sensitive to catalytic hydrogenation .

Advanced Research Challenges

Q. How can regioselective deprotection of benzyl groups be achieved without compromising the 2-amino group?

  • Selective hydrogenolysis : Use Pd/C under H₂ at low pressure (1–3 atm) to target benzyl ethers while retaining phthalimido/Cbz groups .
  • Lewis acid-assisted cleavage : BF₃·Et₂O in anhydrous CH₂Cl₂ selectively removes benzyl groups adjacent to electron-withdrawing substituents . Data contradiction: Unexpected deprotection of the 4-methoxyphenyl aglycone may occur; monitor via 1H NMR^1 \text{H NMR} (loss of δ 6.60–7.92 ppm aromatic signals) .

Q. What mechanistic insights explain low yields in glycosylation steps?

  • Anomeric effect : Competing α/β stereoselectivity due to solvent polarity (e.g., CH₂Cl₂ vs. Et₂O). β-selectivity is enhanced using bulky Lewis acids like Sn(OTf)₂ .
  • Donor activation : Trichloroacetimidate donors (e.g., 2-O-benzoyl-3,4,6-tri-O-benzyl-α-D-glucopyranosyl trichloroacetimidate) improve coupling efficiency . Troubleshooting: Optimize temperature (–20°C to 0°C) and donor/acceptor stoichiometry (1.2:1) to suppress side reactions .

Q. How are conflicting spectral data (e.g., 1H NMR^1 \text{H NMR} vs. MS) resolved during structural analysis?

  • 2D NMR correlation : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., confirming benzylidene acetal protons) .
  • Isotopic labeling : Synthesize 13C^{13} \text{C}-labeled analogs to trace signal splitting in crowded spectral regions .
  • Crystallographic validation : Resolve discrepancies by comparing experimental MS data with X-ray-derived molecular formulas .

Q. What strategies mitigate epimerization during 2-amino group functionalization?

  • Low-temperature reactions : Conduct acylations (e.g., acetylation) at –40°C to minimize racemization .
  • Steric hindrance : Use bulky reagents (e.g., Boc₂O) to shield the amino group during derivatization . Case study: Epimerization at C-2 reduced from 15% to <2% using Boc protection in THF at –40°C .

Methodological Recommendations

  • Glycosylation optimization : Pre-activate donors with NIS/TfOH in CH₂Cl₂ for high β-selectivity (>90%) .
  • Safety protocols : Handle hydrazine (phthalimido deprotection) in a fume hood with PPE due to toxicity .
  • Data reporting : Adhere to IUPAC nomenclature and cite SHELX refinement parameters (e.g., R1 values) for crystallographic data .

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